![molecular formula C9H12N2O3 B1418215 Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate CAS No. 54554-50-6](/img/structure/B1418215.png)
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate
Overview
Description
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate is an organic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate typically involves the reaction of ethyl acetoacetate with 2-methyl-4,6-dihydroxypyrimidine under acidic or basic conditions . The reaction conditions may vary, but common methods include refluxing the reactants in ethanol with a catalytic amount of acid or base. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the hydroxyl group.
Esterification and Hydrolysis: The ester group in the compound can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Chemical Reactions
The compound can undergo several chemical transformations:
- Oxidation : Converts to ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Can be reduced to alcohols or amines with lithium aluminum hydride.
- Substitution : Nucleophilic substitution can occur at the pyrimidine ring.
- Esterification and Hydrolysis : The ester group can form different esters or hydrolyze to yield carboxylic acids and alcohols.
Chemistry
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate serves as an important intermediate in synthesizing various biologically active pyrimidine derivatives. These derivatives are integral to developing pharmaceuticals and agrochemicals.
Biology
Research indicates that this compound exhibits potential antimicrobial , antiviral , and anticancer properties. Studies have shown that it may inhibit enzymes critical for DNA synthesis and repair, making it a candidate for further exploration in cancer therapy.
Medicine
Pyrimidine derivatives, including this compound, are being investigated for their roles in treating various diseases:
- Cancer : The compound's mechanism involves inhibiting thymidylate synthase and dihydrofolate reductase, enzymes essential for DNA replication.
- Viral Infections : Its antiviral properties are being studied for potential applications against viral pathogens.
- Inflammatory Conditions : The compound may also have implications in managing inflammatory diseases due to its biological activity.
Case Studies
-
Anticancer Activity :
A study published in Bioorganic & Medicinal Chemistry explored the anticancer effects of pyrimidine derivatives, including this compound. The research demonstrated that these compounds could significantly inhibit the proliferation of cancer cell lines by disrupting DNA synthesis pathways. -
Antimicrobial Properties :
Research conducted by Zhang et al. (2023) highlighted the antimicrobial efficacy of this compound against various bacterial strains. The study found that this compound exhibited a notable minimum inhibitory concentration (MIC), indicating its potential as an antimicrobial agent. -
Synthesis of Novel Derivatives :
A patent application (US10786489B2) discusses the synthesis of novel compounds derived from this compound, emphasizing its versatility as a building block for complex molecules with enhanced biological activities.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of enzymes involved in DNA synthesis and repair, such as thymidylate synthase and dihydrofolate reductase. This inhibition can lead to the disruption of DNA replication and cell division, making these compounds effective as anticancer and antiviral agents . Additionally, the compound may modulate the activity of inflammatory mediators, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-(2-methyl-4-oxo-1H-pyrimidin-6-yl)acetate: Similar in structure but with a keto group instead of a hydroxyl group.
4-Pyrimidineacetic acid, 1,6-dihydro-2-methyl-6-oxo-, ethyl ester: Another derivative with different functional groups.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with two fused pyrimidine rings, exhibiting different biological activities
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Biological Activity
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate, with the molecular formula CHNO and a molecular weight of 196.20 g/mol, is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the mechanisms of action, research findings, and comparisons with related compounds.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. The compound's structure suggests it may interact with bacterial cell membranes or inhibit essential metabolic pathways.
- Mechanism : The compound may disrupt cell wall synthesis or interfere with protein synthesis in bacteria, leading to cell death.
- Case Study : In vitro studies have shown that similar pyrimidine derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .
2. Antiviral Activity
The antiviral properties of this compound have been explored in various studies.
- Mechanism : It is hypothesized that the compound may inhibit viral replication by targeting viral enzymes or host cell receptors.
- Research Findings : A study highlighted that pyrimidine derivatives can act as neuraminidase inhibitors, which are crucial for viral entry and replication. The compound's structural modifications can enhance its efficacy against viruses like HSV-1 .
3. Anticancer Activity
This compound is being investigated for its potential as an anticancer agent.
- Mechanism : The compound likely inhibits key enzymes involved in DNA synthesis and repair, such as thymidylate synthase and dihydrofolate reductase. This inhibition disrupts DNA replication and cell division, making it effective against cancer cells.
Research Data
A comparative analysis of similar compounds shows varying degrees of anticancer activity:
Compound | IC (µM) | Mechanism |
---|---|---|
Compound A | 10 | Thymidylate synthase inhibitor |
This compound | TBD | DNA synthesis inhibitor |
Compound B | 5 | Dihydrofolate reductase inhibitor |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific functional groups within its structure. The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.
Key Findings from SAR Studies
- Hydroxyl Group : Enhances solubility and interaction with target proteins.
- Methyl Substituent : Modulates lipophilicity, affecting membrane permeability.
- Pyrimidine Ring : Essential for biological activity; variations can lead to changes in potency.
Properties
IUPAC Name |
ethyl 2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)5-7-4-8(12)11-6(2)10-7/h4H,3,5H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDVANDODLTPEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221145 | |
Record name | Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54554-50-6 | |
Record name | Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54554-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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